Methyl 3-(tert-butoxycarbonylamino)-5-methoxy-pyridine-2-carboxylate
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Overview
Description
“Methyl 3-(tert-butoxycarbonylamino)-5-methoxy-pyridine-2-carboxylate” is a chemical compound with the empirical formula C13H18N2O5 . It is a solid substance and is a part of the heterocyclic building blocks .
Synthesis Analysis
The synthesis of similar compounds involves the use of tert-butyloxycarbonyl-protected amino acids (Boc-AAILs), which are prepared as a series of room-temperature ionic liquids . The synthesis process involves careful handling due to the multiple reactive groups present in the amino acid ionic liquids (AAILs) . Another synthesis approach involves selective methylation, Boc-protection, acylation, reduction, and oxidation steps.Molecular Structure Analysis
The molecular structure of this compound includes a pyridine ring with a methoxy group at the 5-position and a tert-butoxycarbonylamino group at the 3-position . The SMILES string representation of this compound isCOc1cncc(CNC(=O)OC(C)(C)C)c1C(O)=O
. Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, the reaction of OH radicals with 3-methoxy-3-methyl-1-butanol has been measured. Also, the protodeboronation of pinacol boronic esters has been reported .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been explored. For instance, the solubility behavior of amphoteric copolymers of carboxybetaine and sulfobetaine monomers has been studied. The compound is a solid substance with a molecular weight of 282.29 .Mechanism of Action
Target of Action
It is known that this compound is a derivative of tert-butoxycarbonyl-protected amino acids, which are commonly used in peptide synthesis . Therefore, it can be inferred that its targets might be related to protein synthesis and modification processes.
Mode of Action
Based on its structure, it can be hypothesized that it interacts with its targets through the formation of peptide bonds, as is common with other tert-butoxycarbonyl-protected amino acids .
Biochemical Pathways
Given its structural similarity to tert-butoxycarbonyl-protected amino acids, it can be inferred that it may be involved in the synthesis of peptides and proteins .
Result of Action
Based on its structural similarity to tert-butoxycarbonyl-protected amino acids, it can be inferred that it may play a role in the synthesis of peptides and proteins .
Safety and Hazards
Future Directions
The future directions in the research of similar compounds involve expanding the applicability of amino acid ionic liquids (AAILs) by preparing a series of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) . This could potentially enhance the efficiency of organic synthesis processes .
Properties
IUPAC Name |
methyl 5-methoxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O5/c1-13(2,3)20-12(17)15-9-6-8(18-4)7-14-10(9)11(16)19-5/h6-7H,1-5H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLUKNHKNDOYHKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(N=CC(=C1)OC)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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